

Application of Ornidazole-13C2,15N2 in Bioequivalence Studies: A Detailed Guide

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Compound of Interest		
Compound Name:	Ornidazole-13C2,15N2	
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This document provides comprehensive application notes and protocols for the use of **Ornidazole-13C2,15N2** as a stable isotope-labeled internal standard (SIL-IS) in bioequivalence studies of ornidazole. The use of a SIL-IS is the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision, thereby ensuring the reliability of pharmacokinetic data essential for regulatory submissions.[1][2]

Ornidazole-13C2,15N2, a labeled version of the antiprotozoal and antibacterial agent ornidazole, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.[3][4] Its key advantage lies in its near-identical physicochemical properties to the unlabeled analyte, which allows it to effectively track the analyte through sample extraction, chromatographic separation, and ionization, thus compensating for variability.[2]

Rationale for Using Ornidazole-13C2,15N2

Stable isotope labeling with ¹³C and ¹⁵N is preferred over deuterium (²H) labeling as it offers greater stability and eliminates the potential for chromatographic separation from the analyte, a phenomenon sometimes observed with deuterated standards.[5][6] This ensures co-elution and, consequently, more effective compensation for matrix effects, which are a common source of variability in bioanalytical assays.[2][7]

Key Advantages:

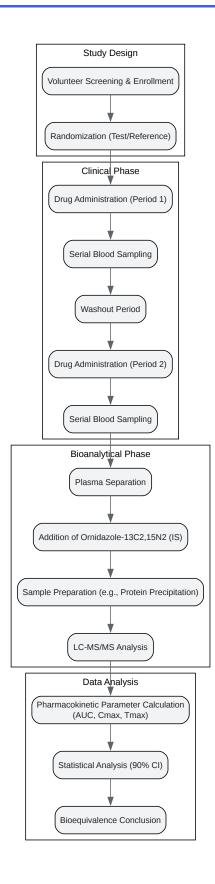


- Reduced Matrix Effects: Co-elution of the SIL-IS and the analyte ensures that both are subjected to the same degree of ion suppression or enhancement, leading to a more accurate measurement of the analyte's concentration.[2][7]
- Improved Accuracy and Precision: The use of a SIL-IS corrects for variations in sample preparation, extraction recovery, and injection volume, resulting in highly precise and accurate quantitative data.[1][2]
- Enhanced Method Robustness: The method becomes less susceptible to variations in experimental conditions, leading to more reliable and reproducible results across different sample batches and analytical runs.

Experimental Workflow for a Bioequivalence Study

A typical bioequivalence study of an ornidazole formulation involves administering a test and a reference formulation to healthy volunteers in a crossover design. Blood samples are collected at predetermined time points, and the plasma is analyzed for ornidazole concentrations using a validated LC-MS/MS method with **Ornidazole-13C2,15N2** as the internal standard.





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Bioequivalence Study Workflow Diagram.



Detailed Experimental Protocols Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is crucial for a successful bioequivalence study. The following protocol outlines the key steps for developing and validating an LC-MS/MS method for the quantification of ornidazole using **Ornidazole-13C2,15N2**.

3.1.1. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation of ornidazole.
- Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium formate is a common choice.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ornidazole (Analyte): The precursor ion (Q1) will be the [M+H]⁺ of ornidazole, and the product ion (Q3) will be a characteristic fragment.
 - Ornidazole-13C2,15N2 (IS): The precursor ion (Q1) will be the [M+H]⁺ of the labeled compound, and the product ion (Q3) will be the corresponding fragment. The mass shift will be +4 Da due to the two ¹³C and two ¹⁵N atoms.

Table 1: Example MRM Transitions for Ornidazole and Ornidazole-13C2,15N2



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Ornidazole	220.1	128.1	15
Ornidazole- 13C2,15N2 (IS)	224.1	130.1	15
Note: These are hypothetical values and must be optimized during			

3.1.2. Sample Preparation

method development.

Protein precipitation is a common and effective method for extracting ornidazole from plasma.

- Thaw plasma samples at room temperature.
- To 100 μ L of plasma in a microcentrifuge tube, add 20 μ L of the **Ornidazole-13C2,15N2** working solution (e.g., at 500 ng/mL in methanol).
- Vortex for 30 seconds.
- Add 300 μL of acetonitrile to precipitate the proteins.
- · Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 5-10 μL) into the LC-MS/MS system.

3.1.3. Method Validation



The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Table 2: Bioanalytical Method Validation Parameters

Parameter	Acceptance Criteria
Selectivity	No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.[8]
Matrix Effect	The matrix factor should be consistent across different lots of matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[8]
Linearity	A calibration curve with at least six non-zero standards should have a correlation coefficient $(r^2) \ge 0.99$.
Accuracy & Precision	For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV) should be ≤15% (≤20% for LLOQ).[8]
Stability	Analyte and IS stability should be demonstrated under various conditions (freeze-thaw, benchtop, long-term storage).[8]

Clinical Study Protocol

The clinical phase of the bioequivalence study should be conducted in accordance with Good Clinical Practice (GCP).

• Study Design: A randomized, open-label, two-period, two-sequence, single-dose crossover design is recommended.

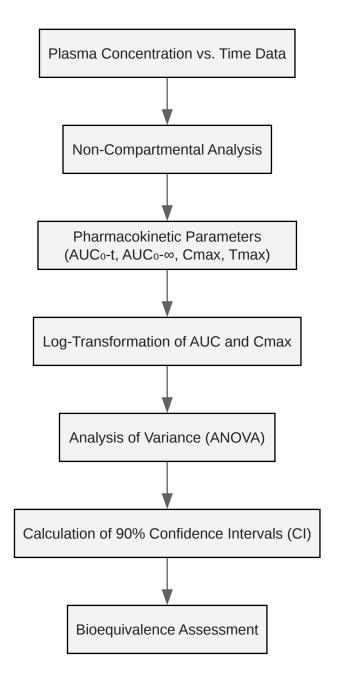


- Subjects: A sufficient number of healthy adult volunteers (typically 18-55 years old) who have provided informed consent.
- Dosing: Subjects receive a single oral dose of the test or reference ornidazole formulation after an overnight fast.
- Washout Period: A washout period of at least 7-10 half-lives of ornidazole should separate the two treatment periods.
- Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
- Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then stored at -70°C or below until analysis.

Data Presentation and Analysis

The plasma concentration-time data for each subject are used to calculate the key pharmacokinetic parameters.





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Pharmacokinetic Data Analysis Pathway.

Table 3: Pharmacokinetic Parameters for Bioequivalence Assessment



Parameter	Description
Cmax	Maximum observed plasma concentration.
Tmax	Time to reach Cmax.
AUC ₀ -t	Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
AUC₀-∞	Area under the plasma concentration-time curve from time zero to infinity.

For bioequivalence to be concluded, the 90% confidence intervals for the geometric mean ratio (Test/Reference) of the log-transformed Cmax, AUC₀-t, and AUC₀-∞ must fall within the acceptance range of 80.00% to 125.00%.

Conclusion

The use of **Ornidazole-13C2,15N2** as an internal standard in bioequivalence studies of ornidazole provides a highly reliable and robust bioanalytical method. Its properties as a stable isotope-labeled internal standard, particularly with ¹³C and ¹⁵N, ensure accurate quantification by effectively minimizing variability from matrix effects and sample processing.[5] This detailed protocol serves as a comprehensive guide for researchers and drug development professionals to design and execute scientifically sound bioequivalence studies, ultimately ensuring the quality and interchangeability of generic drug products.

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